2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride
Description
2-[(2R)-Pyrrolidin-2-yl]acetonitrile hydrochloride is a chiral organic compound featuring a pyrrolidine ring (a five-membered secondary amine) with an (R)-configuration at the 2-position, linked to an acetonitrile group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
- Molecular formula: Likely C₆H₁₁ClN₂ (inferred from analogs like (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, C₆H₁₂ClNO₂ ).
- Molecular weight: Estimated ~178.6 g/mol (based on structural analogs).
Properties
CAS No. |
1412977-98-0 |
|---|---|
Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride typically involves the reaction of pyrrolidine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Moieties
(a) (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride (CAS: 53912-85-9)
- Molecular formula: C₆H₁₂ClNO₂ .
- Molecular weight : 165.62 g/mol.
- Key differences: Replaces the nitrile group with a carboxylic acid, increasing polarity and hydrogen-bonding capacity.
(b) 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)-1H-imidazole Dihydrochloride
Piperidine-Based Analogues
(a) 2-Phenyl-2-(piperidin-2-yl)acetonitrile Hydrochloride (CAS: 1354954-60-1)
- Molecular formula : C₁₃H₁₇ClN₂ .
- Molecular weight : 236.74 g/mol.
- Key differences : Substitutes pyrrolidine with a six-membered piperidine ring, reducing ring strain and altering basicity (pKa ~11 for piperidine vs. ~11.3 for pyrrolidine). The phenyl group introduces aromaticity, impacting π-π stacking interactions .
Heteroaromatic Analogues
(a) 2-(Pyridin-4-yl)acetonitrile Hydrochloride (CAS: 92333-25-0)
Comparative Data Table
Biological Activity
2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula : C6H10N2·HCl
Molecular Weight : 158.62 g/mol
CAS Number : 2671756-13-9
The biological activity of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an allosteric modulator, influencing receptor activity and downstream signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Biological Activities
-
Antimicrobial Activity :
- Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Anticancer Properties :
- The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it was tested on A549 lung adenocarcinoma cells, demonstrating a dose-dependent reduction in cell viability (Table 1).
-
Neuroprotective Effects :
- Preliminary investigations suggest that 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Anticancer Activity against A549 Cells
| Compound | Concentration (µM) | % Viability Reduction |
|---|---|---|
| 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride | 100 | 66% |
| Cisplatin | 100 | 75% |
Data indicates that the compound exhibits significant cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
Recent Research Insights
A review published in September 2023 highlights the broad spectrum of biological activities associated with pyrrolidine derivatives, including those similar to 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride. It emphasizes their potential in drug development for conditions such as cancer, inflammation, and infectious diseases .
Comparison with Similar Compounds
The biological activity of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride can be compared with other pyrrolidine derivatives:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Pyrrolidine A | Antimicrobial | Moderate |
| Pyrrolidine B | Anticancer | High |
| Pyrrolidine C | Anti-inflammatory | Low |
This comparison illustrates the unique position of 2-[(2R)-pyrrolidin-2-yl]acetonitrile hydrochloride in terms of its multifaceted biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
